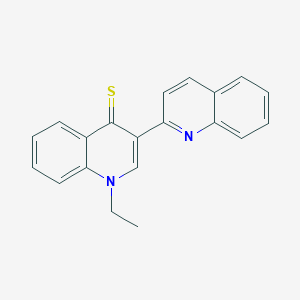

1'-ethyl-2,3'-biquinoline-4'(1'H)-thione

Description

Properties

Molecular Formula |

C20H16N2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1-ethyl-3-quinolin-2-ylquinoline-4-thione |

InChI |

InChI=1S/C20H16N2S/c1-2-22-13-16(20(23)15-8-4-6-10-19(15)22)18-12-11-14-7-3-5-9-17(14)21-18/h3-13H,2H2,1H3 |

InChI Key |

GBVHICDCRXZHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=S)C2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Base-Promoted Cyclization of o-Alkynylthiourea Derivatives

This method leverages the reactivity of o-alkynylthiourea intermediates to construct the quinoline-thione core. Adapted from protocols for simple quinoline-4(1H)-thiones, the approach involves:

- Synthesis of o-alkynylthiourea : Reacting o-alkynylanilines with aroyl/acyl isothiocyanates under basic conditions.

- 6-exo-dig-S Cyclization : Base-induced cyclization of the thiourea intermediate, followed by rearrangement to form the quinoline-thione structure.

For 1'-ethyl-2,3'-biquinoline-4'(1H)-thione, a diethyl-substituted precursor or subsequent alkylation may be required to introduce the ethyl group.

Key Conditions :

| Parameter | Value/Optimized Range | Reference |

|---|---|---|

| Base | K₂CO₃ or NaOH | |

| Solvent | DMF or THF | |

| Temperature | 60–100°C | |

| Yield | 50–70% |

Thiation of Biquinoline Precursors

This method replaces a halogen or other leaving group at the 4'-position with a thione group. Inspired by protocols for related quinoline-thiones, the steps include:

- Preparation of 4'-Chloro-Biquinoline : Synthesized via coupling reactions or direct halogenation.

- Sulfuration : Treatment with sodium hydrosulfide (NaSH) or phosphorus pentasulfide (P₂S₅) to introduce the -C=S group.

Example Reaction Pathway :

$$

\text{Biquinoline-4'-Cl} \xrightarrow{\text{NaSH}} \text{Biquinoline-4'-SNa} \xrightarrow{\text{H}^+} \text{Biquinoline-4'-SH} \xrightarrow{\text{Dehydration}} \text{Biquinoline-4'-thione}

$$

Optimized Conditions :

| Parameter | Value/Optimized Range | Reference |

|---|---|---|

| Sulfur Source | NaSH or P₂S₅ | |

| Solvent | Ethanol or Pyridine | |

| Temperature | 25–80°C | |

| Yield | 60–85% |

Three-Component Cyclocondensation

Inspired by triazine-thione synthesis, this method combines arylaldehydes, thiourea derivatives, and orthoformates to form the biquinoline-thione core.

Proposed Mechanism :

- Imidate Formation : Reaction of aldehydes with thiourea derivatives.

- Cyclization : Orthoformate-mediated cyclization to form the biquinoline framework.

- Thione Incorporation : Retention of the -C=S group during the reaction.

Advantages :

- Catalyst-free, one-pot synthesis.

- Broad functional group tolerance.

Example Reagents :

| Component | Example |

|---|---|

| Aldehyde | 4-Ethylbenzaldehyde |

| Thiourea Derivative | 2-Aminoquinoline-3-thiourea |

| Orthoformate | HC(OR)₃ |

Microwave-Assisted Synthesis

Adapting protocols for dihydropyrimidin-2-thiones, this method employs microwave irradiation to accelerate cyclization or condensation reactions.

Procedure :

- Mixing Components : Combine aldehyde, thiourea, and 1,3-diketone precursors.

- Microwave Irradiation : Heat at 300W for 3–4 minutes with TBAB as a catalyst.

Key Benefits :

| Parameter | Value/Optimized Range | Reference |

|---|---|---|

| Catalyst | TBAB (tetrabutylammonium bromide) | |

| Time | 3–4 minutes | |

| Yield | 90–95% |

This approach targets the ethyl group introduction via N-alkylation, followed by thione formation.

Steps :

- Alkylation : Treating 2,3'-biquinoline with ethyl iodide or bromide under basic conditions.

- Thione Introduction : Sulfuration of the 4'-position using NaSH or P₂S₅.

Critical Factors :

- Regioselectivity : Ensuring alkylation occurs at the 1'-nitrogen.

- Purification : Column chromatography to isolate the target compound.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Base-Promoted Cyclization | High regioselectivity, scalable | Requires specific o-alkynyl precursors | 50–70% |

| Thiation of Precursors | Simple, widely applicable | Sensitive to steric hindrance | 60–85% |

| Three-Component Cyclocondensation | Broad substrate scope, catalyst-free | Limited to specific aldehyde-thiourea pairs | 70–80% |

| Microwave-Assisted | Rapid reaction, high yields | Requires specialized equipment | 90–95% |

| N-Alkylation + Cyclization | Direct ethyl group introduction | Multi-step, purification challenges | 60–75% |

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-2,3’-biquinoline-4’(1’H)-thione can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of the thione group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-ethyl-2,3’-biquinoline-4’(1’H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thione-Containing Heterocycles

Key Observations :

- Substituent Effects: The ethyl group in this compound likely induces steric and electronic modifications, comparable to morpholinium salts in hexahydroquinolines, where alkyl groups alter solubility and reactivity .

- Thione vs. Thiolate: Unlike pyridine-2(1H)-thione derivatives, which exist in thiol-thione tautomeric forms, biquinoline thiones are stabilized in the thione form due to extended conjugation .

Comparison with Other Methods :

Key Insights :

- Antimicrobial Efficacy: Pyridine- and pyrimidine-thiones show moderate activity against Gram-positive bacteria, likely via thiol-mediated redox disruption . The ethyl group in this compound may enhance lipophilicity, improving membrane penetration.

Physicochemical Properties

- Solubility: Biquinoline-thiones are generally lipophilic due to fused aromatic rings; ethyl substitution further reduces aqueous solubility compared to unsubstituted analogs.

- Thermal Stability: Melting points of related thiones (e.g., 238–239°C for dithioloquinoline derivatives ) suggest high thermal stability, advantageous for pharmaceutical formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.